Tris(2,4,5-trichlorophenyl)methane

Catalog No.
S15792759
CAS No.
70757-50-5
M.F
C19H7Cl9
M. Wt
554.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2,4,5-trichlorophenyl)methane

CAS Number

70757-50-5

Product Name

Tris(2,4,5-trichlorophenyl)methane

IUPAC Name

1-[bis(2,4,5-trichlorophenyl)methyl]-2,4,5-trichlorobenzene

Molecular Formula

C19H7Cl9

Molecular Weight

554.3 g/mol

InChI

InChI=1S/C19H7Cl9/c20-10-4-16(26)13(23)1-7(10)19(8-2-14(24)17(27)5-11(8)21)9-3-15(25)18(28)6-12(9)22/h1-6,19H

InChI Key

NCQDNZGEBCBEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(C2=CC(=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)Cl

Tris(2,4,5-trichlorophenyl)methane is an organic compound characterized by its three 2,4,5-trichlorophenyl groups attached to a central carbon atom. Its molecular formula is C19H12Cl9C_{19}H_{12}Cl_9, and it has a molecular weight of approximately 554.3 g/mol. This compound is notable for its unique arrangement of chlorine substituents, which significantly influences its chemical behavior and biological activity.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, resulting in the formation of triarylmethane derivatives with reduced functional groups.
  • Substitution: Electrophilic aromatic substitution reactions allow the chlorine atoms to be replaced by other substituents like nitro or amino groups.

The general reaction scheme for the synthesis involves the reaction of 2,4,5-trichlorobenzyl chloride with a base in an organic solvent under reflux conditions.

Tris(2,4,5-trichlorophenyl)methane has been investigated for its potential biological activities. It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with cellular proteins and enzymes. Its mechanism of action involves modulation of various biochemical processes through specific binding to target molecules. Additionally, there are studies exploring its use in biological imaging due to its luminescent properties.

The synthesis of tris(2,4,5-trichlorophenyl)methane typically follows these steps:

  • Starting Materials: The synthesis begins with 2,4,5-trichlorobenzyl chloride.
  • Reagents: A suitable base such as sodium or potassium hydroxide is used in an organic solvent like toluene or xylene.
  • Reaction Conditions: The reaction is conducted under reflux conditions to facilitate product formation.
  • General Reaction Scheme:
    3C6H2Cl3CH2Cl+BaseC(C6H2Cl3)3+By products3C_6H_2Cl_3CH_2Cl+\text{Base}\rightarrow C(C_6H_2Cl_3)_3+\text{By products}

This method can be scaled for industrial production using continuous flow systems to optimize yield and minimize by-products.

Tris(2,4,5-trichlorophenyl)methane finds applications across various fields:

  • Chemistry: It serves as a precursor for synthesizing complex organic molecules and as a reagent in organic reactions.
  • Biology: The compound is explored for its potential use in biological imaging and studying cellular processes.
  • Medicine: Its therapeutic properties are being investigated, particularly in antimicrobial and anticancer applications.
  • Industry: It is utilized in producing dyes, pigments, and other industrial chemicals.

Research on tris(2,4,5-trichlorophenyl)methane includes studies on its interactions with different biological targets. The compound's ability to form stable radicals allows it to engage in electron transfer reactions with various substrates. These interactions can lead to significant biochemical changes within cells and may contribute to its observed biological activities .

Several compounds share structural similarities with tris(2,4,5-trichlorophenyl)methane:

  • Tris(2,4,6-trichlorophenyl)methane: Similar structure but differs in chlorine positioning.
  • Tris(2,4-dichlorophenyl)methane: Contains fewer chlorine substituents.
  • Tris(4-chlorophenyl)methane: Features different chlorination patterns.

Uniqueness

Tris(2,4,5-trichlorophenyl)methane is unique due to the specific positioning of chlorine atoms on the phenyl rings. This arrangement not only affects its reactivity and stability but also enhances its interaction potential with biological targets compared to other similar compounds. Its distinct properties make it a valuable compound for research and industrial applications.

XLogP3

10.9

Exact Mass

553.768549 g/mol

Monoisotopic Mass

549.774449 g/mol

Heavy Atom Count

28

UNII

3R7TGK3LYG

Dates

Last modified: 08-15-2024

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